![molecular formula C11H12NNaO3S B1323546 Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate CAS No. 287188-58-3](/img/structure/B1323546.png)
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
Overview
Description
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is an organic compound with the chemical formula C11H13NO3S . It is known for its strong acidic properties and is commonly used in various chemical research applications. The compound appears as a white crystalline solid and is soluble in both water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate typically involves the sulfonation of indole. One common method is to react indole with sulfonyl chloride under controlled conditions to produce the desired sulfonate . Another synthetic route involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .
Scientific Research Applications
Organic Synthesis
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate serves as a valuable reagent in organic synthesis. Its applications include:
- Synthesis of Fluorescent Dyes : It is an intermediate in producing far-red fluorescent cyanine dyes essential for biomedical imaging applications. These dyes are crucial for high-resolution imaging techniques used in cellular biology .
- Linker in Complex Molecule Formation : The sulfonate group allows it to act as a linker that facilitates the connection of various biological molecules, enhancing the development of complex structures with unique properties .
Biological Applications
In biological research, this compound is employed for:
- Imaging Techniques : As a fluorescent dye, it aids in visualizing biological processes in real-time during live-cell studies. Its fluorescence properties enable detailed imaging of cellular structures and functions .
- Drug Development : The compound's ability to modify the solubility and stability of therapeutic agents makes it useful in drug delivery systems. Research indicates that formulations incorporating this compound show improved bioavailability of active pharmaceutical ingredients .
Industrial Applications
The compound finds utility in various industrial processes:
- Production of Dyes and Pigments : It plays a role as an intermediate in dye synthesis, extending to the manufacturing of pigments used across different products .
- Chemical Manufacturing : Its reactivity allows it to be involved in producing other industrial chemicals due to its ability to form stable compounds .
Table 1: Summary of Applications
Application Area | Specific Use | Impact/Outcome |
---|---|---|
Organic Synthesis | Intermediate for fluorescent dyes | Essential for biomedical imaging |
Biological Research | Fluorescent dye for live-cell imaging | Enables real-time visualization |
Drug Development | Enhances solubility and stability of drugs | Improves bioavailability of therapeutic agents |
Industrial Processes | Dye synthesis and pigment production | Contributes to various consumer products |
Case Studies
- Fluorescent Imaging Studies :
- Drug Delivery Systems :
Mechanism of Action
The exact mechanism of action of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is not well-documented. its effects are likely mediated through its strong acidic properties and its ability to participate in various chemical reactions. The compound may interact with molecular targets and pathways involved in these reactions, but further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
- 2,3,3-trimethyl-3H-indole-5-sulfonic acid
- 2,3,3-trimethyl-5-indolesulfonic acid
- 2,3,3-trimethyl-3H-indole-6-sulfonic acid potassium salt
Comparison: Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is unique due to its specific sulfonate group and sodium ion, which confer distinct chemical properties. Compared to similar compounds, it has a higher solubility in water and different reactivity patterns, making it particularly useful in certain chemical and industrial applications .
Biological Activity
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is a sulfonated derivative of indole that exhibits a range of biological activities. This compound's unique structure enhances its solubility and reactivity, making it valuable in various biochemical applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C14H18NNaO6S2 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | Sodium; 2,3,3-trimethyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate |
InChI Key | RANLTMVHUAJMKY-UHFFFAOYSA-M |
The presence of multiple sulfonate groups contributes to its high solubility in aqueous environments, which is crucial for its biological applications.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Sulfonation : The starting material, 2,3,3-trimethylindole, undergoes sulfonation using sulfur trioxide or chlorosulfonic acid.
- Alkylation : The sulfonated indole is alkylated with 3-chloropropylsulfonic acid to introduce the sulfonatopropyl group.
- Neutralization : The final product is obtained by neutralizing the compound with sodium hydroxide to yield the sodium salt form.
This compound acts through several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.
- Fluorescent Probe : It is often used as a fluorescent probe in biochemical assays due to its ability to bind to biological molecules and emit fluorescence .
The sulfonate groups enhance the compound's binding affinity and solubility, facilitating its interaction with target biomolecules.
Biological Activity
This compound has been studied for various biological activities:
- Antioxidant Properties : Research indicates that compounds similar to this indole derivative exhibit significant antioxidant activity. For example, studies have shown that related compounds can reduce oxidative stress markers in cellular models .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Case Studies
-
Antioxidant Evaluation :
A study evaluated the antioxidant capacity of this compound using DPPH assays. The results indicated a substantial reduction in DPPH free radicals at varying concentrations, suggesting strong antioxidant potential. -
Fluorescent Applications :
In a biochemical assay involving live cell imaging, this compound was utilized as a fluorescent marker. The compound successfully highlighted cellular structures without significant cytotoxicity .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds:
Compound Name | Solubility | Biological Activity |
---|---|---|
This compound | High | Antioxidant & Antimicrobial |
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | Moderate | Limited studies available |
The sodium salt form displays superior solubility compared to its potassium counterpart, enhancing its applicability in biological systems.
Properties
IUPAC Name |
sodium;2,3,3-trimethylindole-5-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSLTESEMMTYMX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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